methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
Methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromenone moiety, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps, starting with the preparation of the thiazole and chromenone intermediates. The thiazole ring can be synthesized through the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . The chromenone moiety is then introduced through a series of condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and pathways.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the chromenone moiety can engage in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic drug with a thiazole component.
Uniqueness
Methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its combination of a thiazole ring and a chromenone moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H19NO5S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C19H19NO5S/c1-5-12-6-13-16(7-15(12)25-11(3)19(22)23-4)24-8-14(17(13)21)18-20-10(2)9-26-18/h6-9,11H,5H2,1-4H3 |
InChI Key |
QUTJOQDQOKHANN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)OC)OC=C(C2=O)C3=NC(=CS3)C |
Origin of Product |
United States |
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